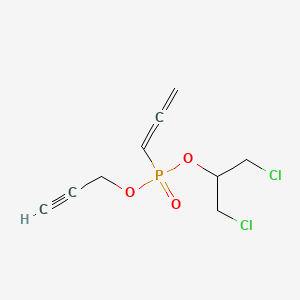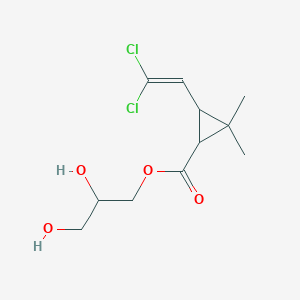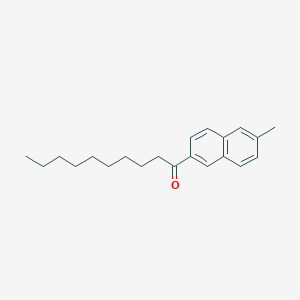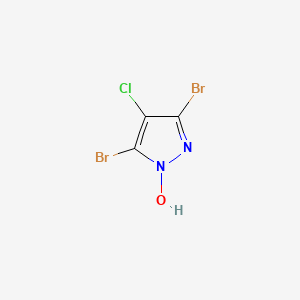
2-Bromo-1,3-dimethoxy-5-pentylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1,3-dimethoxy-5-pentylbenzene is an organic compound with the molecular formula C13H19BrO2. It is a derivative of benzene, characterized by the presence of bromine, methoxy, and pentyl groups attached to the benzene ring. This compound is an intermediate in the synthesis of various cannabinoids, including 8-Hydroxycannabinol, a metabolite of Cannabinol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-dimethoxy-5-pentylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,3-dimethoxy-5-pentylbenzene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification processes such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1,3-dimethoxy-5-pentylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are commonly employed.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: The major product is the corresponding hydrocarbon, 1,3-dimethoxy-5-pentylbenzene.
Aplicaciones Científicas De Investigación
2-Bromo-1,3-dimethoxy-5-pentylbenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly cannabinoids.
Biology: Studying the metabolic pathways of cannabinoids and their interactions with biological systems.
Medicine: Researching the pharmacological effects of cannabinoids and their potential therapeutic applications.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1,3-dimethoxy-5-pentylbenzene involves its role as an intermediate in the synthesis of cannabinoids. The compound undergoes various chemical transformations to form active cannabinoids, which interact with cannabinoid receptors (CB1 and CB2) in the body. These interactions modulate various physiological processes, including pain perception, appetite, and mood .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethoxy-5-pentylbenzene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-1,3-dimethoxybenzene: Lacks the pentyl group, affecting its hydrophobicity and interaction with biological membranes.
2-Bromo-1,3-dimethoxy-5-methylbenzene: Contains a methyl group instead of a pentyl group, influencing its physical and chemical properties.
Uniqueness
2-Bromo-1,3-dimethoxy-5-pentylbenzene is unique due to the presence of both bromine and pentyl groups, which confer specific reactivity and hydrophobic characteristics. These features make it a valuable intermediate in the synthesis of cannabinoids and other complex organic molecules.
Propiedades
Número CAS |
82078-06-6 |
|---|---|
Fórmula molecular |
C13H19BrO2 |
Peso molecular |
287.19 g/mol |
Nombre IUPAC |
2-bromo-1,3-dimethoxy-5-pentylbenzene |
InChI |
InChI=1S/C13H19BrO2/c1-4-5-6-7-10-8-11(15-2)13(14)12(9-10)16-3/h8-9H,4-7H2,1-3H3 |
Clave InChI |
RNIRAPKCOBGWHD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC(=C(C(=C1)OC)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene](/img/structure/B14411487.png)


![1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione](/img/structure/B14411499.png)

![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline](/img/structure/B14411518.png)








